1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(4-thiophen-2-yloxan-4-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17-9-10(15-16-17)12(18)14-13(4-6-19-7-5-13)11-3-2-8-20-11/h2-3,8-9H,4-7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBKQEUDCKQUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the thiophene and tetrahydropyran rings, and the final coupling to form the carboxamide. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Thiophene Ring: This step may involve a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Formation of the Tetrahydropyran Ring: This can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling to Form the Carboxamide: The final step involves coupling the triazole, thiophene, and tetrahydropyran intermediates to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of specific enzymes essential for bacterial survival.
Anticancer Properties
Triazole derivatives have been investigated for their potential anticancer activities. In vitro studies have shown that 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival . For example, compounds similar to this one have demonstrated efficacy against breast cancer cell lines, showcasing their potential as therapeutic agents .
Antioxidant Properties
The antioxidant capabilities of triazole derivatives have also been explored. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .
Agricultural Applications
Fungicides
The unique structure of triazole compounds makes them effective as fungicides. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This property has been leveraged in developing agricultural products aimed at controlling fungal pathogens in crops .
Plant Growth Regulators
Additionally, triazoles can act as plant growth regulators, enhancing growth and resistance to environmental stressors. Their application has been linked to improved yield and quality in certain crops .
Material Science Applications
Polymer Chemistry
In material science, 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide has potential applications in the development of polymers with enhanced properties. The incorporation of triazole units into polymer matrices can improve thermal stability and mechanical strength .
Sensors and Electronics
The compound's electronic properties are being explored for use in sensors and electronic devices. Its ability to form stable complexes with metal ions can be utilized in creating sensitive detection systems for environmental monitoring .
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to modulate biological activity. The thiophene and tetrahydropyran rings can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs are triazole carboxamides with variations in substituents. Key examples from the evidence include:
Key Structural Differences:
- Substituent Diversity : The tetrahydropyran-thiophene moiety in the target compound contrasts with phenylcarbamoyl (MKA031, MKA019) or carbamoylmethyl () groups. The oxane ring may improve solubility compared to purely aromatic substituents.
Pharmacological and Physicochemical Implications
- MIF Inhibition : MKA031 and related compounds (IC₅₀: low micromolar range) suggest that the triazole carboxamide scaffold is critical for MIF tautomerase inhibition. The target compound’s thiophene-oxane group may modulate binding affinity, though direct data are lacking .
- Solubility and Bioavailability : The oxane ring in the target compound could enhance aqueous solubility compared to MKA031’s thiophen-2-ylmethyl group, which is more lipophilic.
- Metabolic Stability: The methyl group at position 1 of the triazole (common in the target compound and MKA031) may reduce oxidative metabolism compared to amino-substituted analogs (e.g., ).
Table: Comparative Analysis of Key Properties
Biological Activity
1-Methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide is a novel compound that integrates a triazole ring with thiophene and oxan moieties. This unique structure is associated with diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is CHNOS, with a molecular weight of 270.33 g/mol.
Structural Features
The compound features:
- Triazole Ring : Known for its role in various therapeutic agents.
- Thiophene Moiety : Often linked to anti-cancer and anti-inflammatory properties.
- Oxan Group : Enhances solubility and bioactivity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide have shown activity against Gram-negative bacteria such as E. coli, though they are less effective against Pseudomonas aeruginosa and fungal strains .
| Compound | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|
| Compound A | Moderate | Low |
| Compound B | High | Moderate |
| 1-Methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide | Moderate | Low |
Anti-Cancer Properties
The compound has also been evaluated for its anti-proliferative activity against several human cancer cell lines using the MTT assay. It demonstrated varying degrees of effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 25.5 ± 0.9 |
| Breast cancer (MCF-7) | 30.2 ± 1.2 |
| Prostate cancer (PC-3) | 22.8 ± 0.5 |
| Colorectal cancer (HCT-116) | 27.0 ± 0.8 |
These results suggest that the compound exhibits significant cytotoxic effects, particularly in prostate and hepatocellular cancers .
Carbonic Anhydrase Inhibition
A study focusing on the inhibition of carbonic anhydrase II revealed that triazole derivatives can act as effective inhibitors, with IC50 values ranging from 13.8 to 35.7 µM . The presence of polar groups in the triazole structure enhances binding affinity to the enzyme's active site.
The biological activity of 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide can be attributed to:
- Enzyme Inhibition : Binding to active sites of target enzymes like carbonic anhydrase.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells through various pathways.
- Antibacterial Mechanisms : Disrupting bacterial cell wall synthesis or function.
Case Studies
In a recent study evaluating a series of triazole derivatives:
- Objective : To assess the anti-cancer and antimicrobial potential.
- Findings : The derivatives exhibited selective cytotoxicity towards specific cancer cell lines and moderate antibacterial activity against E. coli.
The study concluded that structural modifications could enhance the biological activity of these compounds, suggesting that further research into derivatives of 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide could yield more potent agents .
Q & A
Q. What are the established synthetic routes for 1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via azide-alkyne cycloaddition (Huisgen reaction) , leveraging the reactivity of triazole-forming precursors. Key steps include:
- Intermediate preparation : Reacting azide-containing thiophene derivatives with alkyne-functionalized oxane moieties under Cu(I) catalysis .
- Optimization strategies :
- Temperature control : Maintaining 60–80°C to accelerate cycloaddition while minimizing side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates and solubility .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity, with yields typically ranging 60–80% .
Q. What analytical techniques are critical for characterizing the compound's purity and confirming its molecular structure?
Standard characterization protocols include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR for verifying substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole carbons at δ 145–150 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions.
- Infrared Spectroscopy (IR) : Confirming carbonyl (C=O, ~1650 cm⁻¹) and triazole (C=N, ~1550 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validating molecular weight (e.g., [M+H]⁺ at m/z 335.12) .
Advanced Research Questions
Q. How should researchers approach structural elucidation and validation, particularly in resolving crystallographic data ambiguities?
For single-crystal X-ray diffraction :
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) in biological systems?
Methodological framework :
- Functional group modulation : Synthesize analogs with variations in the thiophene (e.g., halogenation) or oxane (e.g., substituent stereochemistry) moieties .
- In vitro assays :
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. What strategies mitigate solubility challenges in in vitro assays for this triazole-carboxamide derivative?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve permeability, followed by enzymatic cleavage in biological media .
Q. How should contradictory data in spectral analysis (e.g., NMR signal splitting) be resolved during structural validation?
- Dynamic effects : Conduct variable-temperature NMR to identify conformational exchange (e.g., oxane ring puckering) causing signal splitting .
- Decoupling experiments : Apply NOESY to distinguish between diastereotopic protons in the tetrahydropyran ring .
- Complementary techniques : Cross-validate using X-ray crystallography or LC-MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
